7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 941937-56-0
Cat. No.: VC4172870
Molecular Formula: C20H27N5O4
Molecular Weight: 401.467
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941937-56-0 |
|---|---|
| Molecular Formula | C20H27N5O4 |
| Molecular Weight | 401.467 |
| IUPAC Name | 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione |
| Standard InChI | InChI=1S/C20H27N5O4/c1-13(2)10-21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-8-6-5-7-9-15/h5-9,13-14,26H,10-12H2,1-4H3,(H,21,22) |
| Standard InChI Key | OMTDHVUXOYGOOM-UHFFFAOYSA-N |
| SMILES | CC(C)CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Introduction
The compound 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class. It is characterized by its unique structural features, which include a purine base modified with various functional groups. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anti-inflammatory contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
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Alkylation Steps: Utilizing reagents such as alkyl halides.
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Ether Formation: Involving phenolic compounds.
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Advanced Techniques: Microwave-assisted synthesis or solid-phase synthesis can be employed to enhance yields and reduce reaction times.
Biological Activity
While specific data on 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is limited, similar purine derivatives have shown potential in various biological contexts:
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Antiviral Activity: Some purine derivatives are explored for their antiviral properties, particularly against viruses like Hepatitis B.
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Anti-inflammatory Activity: These compounds may also modulate inflammatory responses.
Research Findings and Potential Applications
Given the lack of specific research findings on 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, we can infer potential applications based on related compounds:
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Cancer Research: Some purine derivatives exhibit anticancer properties by inhibiting enzymes involved in nucleic acid metabolism.
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Pharmaceutical Development: The compound's unique structure suggests potential for therapeutic applications, pending further research.
Stability and Reactivity
Purine derivatives are generally reactive under various conditions:
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pH and Temperature Control: Careful control is necessary to prevent degradation of sensitive functional groups.
Future Research Directions
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Biological Activity Studies: Investigate the compound's efficacy against viral replication and inflammatory responses.
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Stability and Reactivity: Evaluate its stability under various pH conditions to ensure viability for pharmaceutical applications.
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Pharmaceutical Development: Explore its potential as a therapeutic agent in cancer and other diseases.
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